Cas no 7305-71-7 (5-methyl-1,3-thiazol-2-amine)

5-methyl-1,3-thiazol-2-amine is a heterocyclic amine featuring a thiazole ring fused to an amino group. Its notable properties include high thermal stability and moderate basicity. It exhibits potential applications in the synthesis of biologically active compounds and pharmaceutical intermediates due to its reactivity and functional group versatility.
5-methyl-1,3-thiazol-2-amine structure
5-methyl-1,3-thiazol-2-amine structure
Product Name:5-methyl-1,3-thiazol-2-amine
CAS No:7305-71-7
MF:C4H6N2S
MW:114.168838977814
MDL:MFCD00078317
CID:47329
PubChem ID:351770
Update Time:2026-01-20

5-methyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-methylthiazole
    • Meloxicam Related Compound B
    • 5-methyl-1,3-thiazol-2-amine
    • 5-methylthiazol-2-amine
    • 5-Methyl-2-aminothiazole
    • FT-0611180
    • 2-Amino-5-methylthiazole, 98%
    • SCHEMBL8086534
    • 5-METHYL-THIAZOL-2-YLAMINE
    • TS-01581
    • Thiazole, 2-amino-5-methyl-
    • CS-W013636
    • A56079
    • amino-5-methylthiazole
    • Meloxicam Imp. B (EP); Meloxicam USP Related Compound B; Meloxicam USP RC B; 5-Methylthiazol-2-amine; Meloxicam Related Compound B; Meloxicam Impurity B
    • HY-WAA0093
    • Meloxicam specified impurity B [EP]
    • F2190-0540
    • MELOXICAM IMPURITY B [EP IMPURITY]
    • 2-amino-5-methyl thiazole
    • 2-Amino-5-methyl-thiazole
    • 7RAB78AF2P
    • 2-AMINO-5 inverted exclamation mark feminineMETHYLTHIAZOLE
    • 2-Thiazolamine, 5-methyl-
    • Q27268750
    • CHEMBL502447
    • NSC523150
    • (5-Methylthiazol-2-yl)amine
    • AC-31822
    • BDBM50271509
    • 5-methyl-thiazol-2-yl-amine
    • 5-methyl-1,3-thiazol-2(3h)-imine
    • J-507967
    • 5-METHYL-2-THIAZOLAMINE
    • A1250
    • SCHEMBL160815
    • CS-WAA0093
    • DTXSID10223329
    • Meloxicam impurity B, European Pharmacopoeia (EP) Reference Standard
    • InChI=1/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6
    • MELOXICAM IMPURITY B
    • NS00006037
    • NSC-523150
    • UNII-7RAB78AF2P
    • AB03001
    • 7305-71-7
    • EC 423-800-5
    • 5-Methyl-1,3-thiazol-2-amine #
    • AM20100697
    • EN300-21492
    • 25T
    • STR04839
    • 5-methyl-1,3-thiazole-2-ylamine
    • Z104500072
    • ETHOXYHYDROXYPHOSPHINYLACETICACIDDISODIUMSALT
    • MFCD00078317
    • AKOS000120781
    • 5-methylthiazole-2-amine
    • 2-amino-5-methyl-1,3-thiazole
    • AKOS005144921
    • AC-10741
    • 2-Amino-5-methylthiazole,99%
    • STK320523
    • DB-020479
    • 2a5mt cpd
    • FA17635
    • 5-Methyl-1,3-thiazol-2-amine;5-Methyl-1,3-thiazol-2-ylamine;5-Methyl-2-aminothiazole
    • 615-902-5
    • 423-800-5
    • MDL: MFCD00078317
    • Inchi: 1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)
    • InChI Key: GUABFMPMKJGSBQ-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC=C1C
    • BRN: 109603

Computed Properties

  • Exact Mass: 114.02500
  • Monoisotopic Mass: 114.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 66.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1
  • Topological Polar Surface Area: 67.2A^2

Experimental Properties

  • Color/Form: Solid
  • Density: 1.2580
  • Melting Point: 93-98 °C (lit.)
  • Boiling Point: 232.5°C at 760 mmHg
  • Flash Point: 94.4±18.7 °C
  • Refractive Index: 1.618
  • PSA: 67.15000
  • LogP: 1.61490
  • Solubility: Not available
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

5-methyl-1,3-thiazol-2-amine Security Information

  • Symbol: GHS07 GHS09
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H400
  • Warning Statement: P273
  • Hazardous Material transportation number:2811
  • WGK Germany:3
  • Hazard Category Code: 22-48/22-50/53
  • Safety Instruction: S60-S61-S29-S26
  • Hazardous Material Identification: Xn N
  • HazardClass:9
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Risk Phrases:R22; R48/22; R50/53
  • Packing Group:III
  • Safety Term:9
  • Packing Group:III
  • Hazard Level:9

5-methyl-1,3-thiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-methyl-1,3-thiazol-2-amine Pricemore >>

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5-methyl-1,3-thiazol-2-amine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:7305-71-7)2-氨基-5-甲基噻唑
Order Number:LE26798785;LE5647;LE18058
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:58
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:7305-71-7)2-Amino-5-methylthiazole
Order Number:sfd12024
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7305-71-7)5-methyl-1,3-thiazol-2-amine
Order Number:A947017
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:56
Price ($):219.0
Email:sales@amadischem.com

5-methyl-1,3-thiazol-2-amine Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 5-methyl-1,3-thiazol-2-amine

Introduction to 5-methyl-1,3-thiazol-2-amine (CAS No. 7305-71-7) in Modern Chemical and Pharmaceutical Research

The compound 5-methyl-1,3-thiazol-2-amine, identified by the CAS number 7305-71-7, represents a significant molecule in the realm of chemical and pharmaceutical research. Thiazole derivatives, a class of heterocyclic compounds featuring a sulfur atom in their structure, have long been recognized for their diverse biological activities and utility in drug development. The specific structural motif of 5-methyl-1,3-thiazol-2-amine positions it as a valuable scaffold for synthesizing novel bioactive molecules with potential therapeutic applications.

Thiazole derivatives are renowned for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. Among these, the amine-substituted thiazole compounds have garnered particular attention due to their ability to interact with biological targets such as enzymes and receptors. The presence of the methyl group at the 5-position and the amine functionality at the 2-position in 5-methyl-1,3-thiazol-2-amine contributes to its unique reactivity and binding characteristics, making it a promising candidate for further exploration.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how 5-methyl-1,3-thiazol-2-amine interacts with biological systems. These studies suggest that the compound can modulate key signaling pathways involved in diseases such as cancer and neurodegeneration. For instance, research has indicated that derivatives of thiazole can inhibit kinases and other enzymes that are aberrantly activated in tumor cells. The amine group in 5-methyl-1,3-thiazol-2-amine is particularly noteworthy, as it serves as a hydrogen bond acceptor and can engage in critical interactions with polar residues in protein targets.

In the context of drug discovery, the synthesis of 5-methyl-1,3-thiazol-2-amine and its derivatives has been optimized using modern synthetic methodologies. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled the production of structurally diverse analogs with enhanced pharmacological properties. These efforts have led to the identification of lead compounds that are now undergoing preclinical evaluation for their therapeutic potential.

The biological activity of 5-methyl-1,3-thiazol-2-amine has been investigated across various disease models. Notably, preclinical studies have demonstrated its efficacy in inhibiting the growth of certain cancer cell lines by disrupting critical metabolic pathways. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, where it has shown promise in reducing pro-inflammatory cytokine production. These findings underscore the compound's versatility as a pharmacological tool.

From a chemical perspective, 5-methyl-1,3-thiazol-2-amine serves as an excellent building block for more complex molecules. Its heterocyclic core can be functionalized at multiple positions to introduce additional pharmacophores or improve solubility and bioavailability. This flexibility has spurred interest among medicinal chemists who are seeking innovative ways to design next-generation therapeutics.

The role of 5-methyl-1,3-thiazol-2-amine in interdisciplinary research is also noteworthy. Its synthesis often involves techniques from organic chemistry, spectroscopy, and crystallography, providing insights into reaction mechanisms and molecular structure-function relationships. Such studies not only advance our understanding of thiazole chemistry but also contribute to the broader field of drug discovery.

Looking ahead, the future applications of 5-methyl-1,3-thiazol-2-amine appear promising. Ongoing research aims to explore its potential in treating neurological disorders by targeting specific neurotransmitter systems. Furthermore, its role in developing antiviral agents is being examined due to its ability to interfere with viral replication mechanisms. As computational tools become more sophisticated, virtual screening approaches are being employed to identify new derivatives with enhanced activity profiles.

In summary,5-methyl-1,3-thiazol-2-amineseems poised to play a pivotal role in advancing both fundamental chemical researchand applied pharmaceutical development. Its unique structural features combined with its demonstrated biological activities make it a compelling subject for further investigation. As scientists continue to unravel its potential, this compound is likely to contribute significantly to the discovery of novel therapeutic agents that address some of today's most pressing medical challenges.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7305-71-7)2-氨基-5-甲基噻唑
LE26798785;LE5647;LE18058
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:7305-71-7)2-Amino-5-methylthiazole
sfd12024
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email